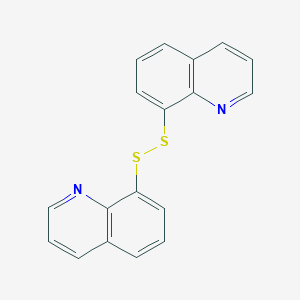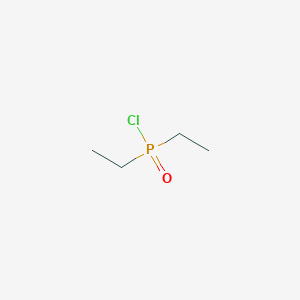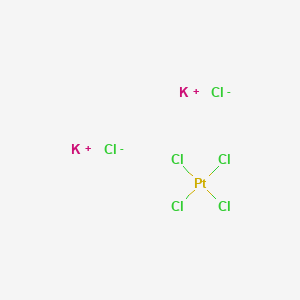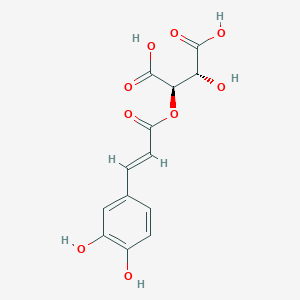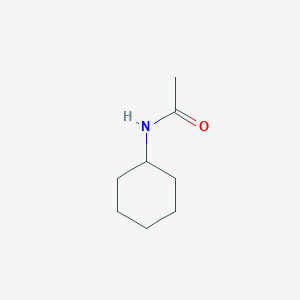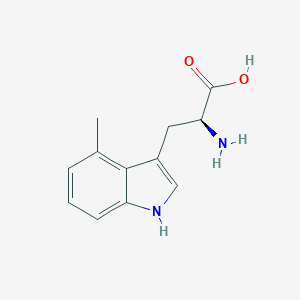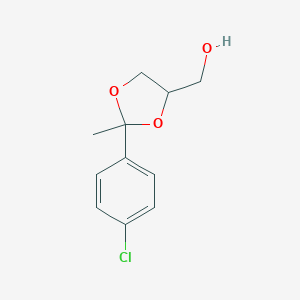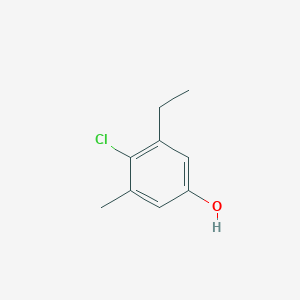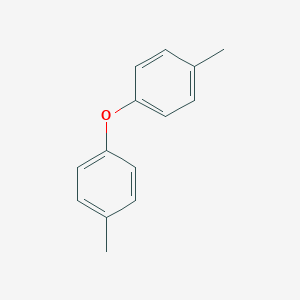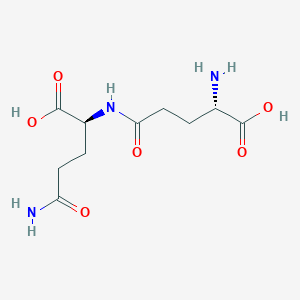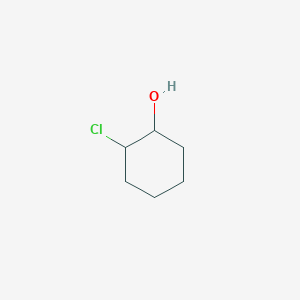
2-Chlorocyclohexanol
Übersicht
Beschreibung
2-Chlorocyclohexanol is a chemical compound belonging to the class of organochlorines. It is used in various chemical synthesis processes due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of related compounds like 2-acetylcyclohexanone involves using toluene as an azeotropic agent and toluene-p-sulfonic acid as a catalyst. This process involves condensation reactions followed by nucleophilic addition and hydrolysis steps (Han Feng, 2009).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds, such as 2-chlorocyclohexanone, have been explored through techniques like gas-phase electron diffraction. These studies reveal the presence of axial and equatorial conformers (Q. Shen, 1983).
Chemical Reactions and Properties
2-Chlorocyclohexanol and its derivatives undergo various chemical reactions, including nucleophilic displacement reactions and conversion to oximes. These reactions lead to the formation of different functional groups and structures, demonstrating the compound's reactivity and versatility (M. Ohno et al., 1966).
Physical Properties Analysis
While specific studies on 2-Chlorocyclohexanol were not found, related compounds exhibit distinct physical properties such as melting and boiling points, solubility, and density, which can be inferred from their structural similarities.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity toward other chemicals are critical for understanding how 2-Chlorocyclohexanol behaves in different environments and reactions. Studies on similar compounds can provide insights into these aspects.
References for further reading:
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis
An enzymatic "in vitro" reduction method has been developed to produce optically pure (1S, 2S)‐2‐Chlorocyclohexanol from 2-chlorocyclohexanone. This method utilizes a coupled substrate coenzyme recycling system, showcasing the potential of enzymatic processes in achieving high optical purity of chemical compounds, which is crucial for the development of pharmaceuticals and fine chemicals (Sadozai et al., 2010).
Chemical Oxidation Studies
The kinetics of the oxidation of trans-2-Chlorocyclohexanol with bromine has been explored, revealing a second-order kinetics with a suggested cyclic mechanism. This research provides insights into the reactivity and stability of chlorinated cyclohexanols under oxidative conditions, which could inform the development of new chemical synthesis pathways and environmental degradation processes (Kudesia, 2010).
Environmental and Catalytic Applications
The catalytic hydrodechlorination (HDC) of chlorinated organic compounds, including chlorophenols, over metal-supported catalysts such as Pd and Pt, has been studied. These processes are significant for environmental applications, such as wastewater treatment and the detoxification of chlorinated pollutants. The research demonstrates the effectiveness of these catalysts in transforming chlorophenols into less harmful compounds, highlighting the role of 2-Chlorocyclohexanol and related chemicals in environmental remediation (Yuan & Keane, 2003).
Material Science and Polymerization
The ring-opening polymerization of alpha-chloro-epsilon-caprolactone and subsequent chemical modifications showcase the utility of 2-Chlorocyclohexanol derivatives in synthesizing polymers with specific functional groups. This research indicates the potential for creating novel materials with tailored properties for various applications, ranging from medical devices to environmentally friendly packaging materials (Lenoir et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chlorocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEWDMNOXFGGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871167 | |
| Record name | 2-Chlorocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocyclohexanol | |
CAS RN |
1561-86-0 | |
| Record name | 2-Chlorocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chlorocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



